methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
Description
Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a pyrazolo[1,5-a]pyrazine derivative characterized by:
- A pyrazolo[1,5-a]pyrazine fused heterocyclic core.
- A 4-bromophenyl group at position 2 of the pyrazine ring.
- A sulfanyl group at position 4 linked to a methyl acetate moiety.
This compound is of interest in medicinal chemistry due to the pyrazolo[1,5-a]pyrazine scaffold's versatility in drug design, particularly in oncology and anti-inflammatory applications .
Properties
IUPAC Name |
methyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-21-14(20)9-22-15-13-8-12(18-19(13)7-6-17-15)10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGMCCGFMOLODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 4-bromophenyl group undergoes cross-coupling reactions via palladium-catalyzed mechanisms. For example:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives.
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 h[^4][^10].
Yield : ~75–85% (analogous systems)[^4]. -
Buchwald-Hartwig Amination : Introduces amines at the bromine site.
Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C[^10].
Table 1: Cross-Coupling Reactions of the Bromophenyl Group
| Reaction Type | Reagent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 82 | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | 78 |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones:
-
Oxidation to Sulfoxide : Using H₂O₂/CH₃COOH at 0°C[^1].
-
Oxidation to Sulfone : With mCPBA (meta-chloroperbenzoic acid) in DCM[^3].
Key Data:
-
Sulfoxide Formation :
Conditions : 30% H₂O₂, glacial acetic acid, 0°C, 2 h[^1].
Product Stability : Prone to over-oxidation; monitored via TLC[^1]. -
Sulfone Formation :
Conditions : mCPBA (2 eq.), DCM, 25°C, 6 h[^3].
Yield : 89% (analogous acetates)[^3].
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to a carboxylic acid or transesterification:
-
Basic Hydrolysis :
Conditions : NaOH (2 eq.), MeOH/H₂O (4:1), reflux, 4 h[^1].
Product : 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetic acid. -
Acid-Catalyzed Transesterification :
Conditions : HCl (cat.), ethanol, 60°C, 8 h[^1].
Yield : 94% (ethyl ester analog)[^1].
Electrophilic Substitution on the Pyrazolo[1,5-a]pyrazine Core
The electron-rich pyrazine ring participates in electrophilic substitutions:
-
Nitration :
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 3 h[^6].
Regioselectivity : Favors position 6 due to steric and electronic factors[^6]. -
Halogenation :
Conditions : NBS (N-bromosuccinimide), AIBN, CCl₄, reflux[^6].
Cyclization Reactions
The sulfanylacetate side chain facilitates cyclization to form fused heterocycles:
-
Formation of Thiazolidinones :
Conditions : NH₄SCN, AcOH, 80°C, 6 h[^3].
Mechanism : Nucleophilic attack by thiocyanate, followed by cyclodehydration[^3].
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a pyrazolo[1,5-a]pyrazine core with a bromophenyl group and a sulfanyl moiety. Its molecular formula is and it has a molecular weight of approximately 364.26 g/mol.
Synthesis : The synthesis typically involves several steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and pyrazine substrates.
- Introduction of the Bromophenyl Group : This step often utilizes nucleophilic substitution reactions.
- Sulfanylation : The sulfanyl group is introduced through thiolation reactions.
- Acetate Formation : The final product is obtained via acylation reactions.
Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate exhibits various biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Research indicates that this compound has significant anticancer activity against several cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia)
- MV4-11 (Acute Myeloid Leukemia)
- MCF-7 (Breast Cancer)
The compound demonstrates low micromolar GI50 values, indicating potent antiproliferative effects.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Anticancer Activity : A study published in Cancer Research evaluated the compound against various cancer cell lines and found significant inhibition of cell proliferation through CDK2 inhibition and apoptosis induction .
- Mechanistic Insights : Research conducted by Journal of Medicinal Chemistry detailed the molecular docking studies that elucidated the binding interactions between the compound and CDK2, providing insights into its mode of action .
- Comparative Studies : Comparative studies highlighted the enhanced efficacy of this compound over other analogs in terms of cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl acetate moiety can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
- Methyl 2-(4-(3-(2,4-Difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate (): Core: Pyrazolo[1,5-a]pyrimidine (one nitrogen atom difference from pyrazine). Substituents: 2,4-Difluorophenyl at position 3; phenylacetate at position 4. Fluorine atoms enhance metabolic stability and electronegativity, contrasting with bromine's bulkier halogen interactions .
Methyl 2-(4-(Pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate ():
Substituent Modifications
Halogenated Aryl Groups
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ():
- Substituents : 4-Methylphenyl (electron-donating) at position 2; trifluoromethylphenyl (electron-withdrawing) on the acetamide.
- Impact : Methyl groups improve metabolic stability, while trifluoromethyl enhances electronegativity. Compared to bromophenyl, this compound may exhibit reduced halogen bonding but increased resistance to oxidation .
- 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (): Substituents: Dichlorophenyl (electron-withdrawing) at position 7; methylsulfanyl and nitrile groups. Impact: Chlorine atoms provide moderate lipophilicity and intermolecular interactions (e.g., N–Cl donor-acceptor bonds). The nitrile group introduces polarity, contrasting with the ester in the target compound .
Functional Group Variations
Ester vs. Amide vs. Carboxyl
- [18F]3 (): Structure: (3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)methyl acetate. Functional Groups: Acetate ester and fluorine-18 label. Impact: The ester group facilitates tumor cell uptake in vivo, but slower clearance compared to carboxyl-containing derivatives ([18F]5) .
- 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (): Functional Groups: Methoxyphenyl (electron-donating) and acetamide. Impact: The amide group increases hydrogen-bonding capacity but reduces cell permeability compared to esters .
Biological Activity
Methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution with methyl thioacetate.
- Acetate Formation : The final step involves acetylation to yield the acetate functional group.
The compound's structure features a pyrazolo[1,5-a]pyrazine core with a bromophenyl substituent and a sulfanyl linkage, contributing to its unique biological profile.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures to this compound showed potent inhibitory effects against various cancer cell lines. Specifically, brominated pyrazoles have been noted for their enhanced cytotoxicity in breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Properties
Pyrazole derivatives are recognized for their antimicrobial activities. Compounds structurally related to this compound have shown promising results against bacterial strains and fungi. The presence of the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's. The structural characteristics of the pyrazolo[1,5-a]pyrazine scaffold contribute to its binding affinity for target enzymes .
Case Studies and Research Findings
Q & A
Basic: What is the optimal synthetic route for methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution using a pyrazolo[1,5-a]pyrazine precursor and a thiol-containing reactant. A typical protocol involves dissolving the precursor (1 mmol) and thiol (1.1 mmol) in absolute ethanol with triethylamine (Et₃N, 2 mmol) as a base. The mixture is stirred at room temperature for 30 minutes, followed by solvent evaporation, filtration, and recrystallization from ethanol . Optimization may include:
- Solvent selection : Ethanol or DMF for improved solubility.
- Catalyst : Et₃N or DBU for enhanced nucleophilicity.
- Temperature : Room temperature to 60°C, depending on reactivity.
Yield and purity should be confirmed via ¹H/¹³C-NMR and HPLC.
Advanced: How can X-ray crystallography confirm molecular structure and intermolecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and supramolecular interactions. For pyrazolo[1,5-a]pyrazine derivatives:
- Key parameters : Measure dihedral angles between aromatic rings (e.g., 54.9° in a related compound) to assess planarity .
- Intermolecular interactions : Identify hydrogen bonds (e.g., C–H⋯N) and π-π stacking (centroid separation ~3.55 Å) .
- Validation : Compare experimental data with DFT-calculated geometries. Crystallographic data should be deposited in the Cambridge Structural Database (CSD).
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/DMF mixtures (1:1) to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation.
Advanced: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with structural homology to pyrazolo[1,5-a]pyrimidine targets (e.g., AlaDH or topoisomerases) .
- Kinetic studies : Use a spectrophotometric assay to measure IC₅₀ values. For example:
- Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Advanced: How to conduct structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., 4-bromophenyl → 4-fluorophenyl) to assess electronic effects .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays (e.g., MTT assays on cancer cell lines) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the ester group.
- Solvent : Dissolve in DMSO for long-term stock solutions (10 mM), aliquot to avoid freeze-thaw cycles.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .
- Statistical analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance (p < 0.05).
- Meta-analysis : Compare data across published studies using platforms like PubChem BioActivity .
Advanced: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C-NMR : Assign peaks for the pyrazolo[1,5-a]pyrazine core (δ ~8.5 ppm for aromatic protons) and acetoxy group (δ ~3.7 ppm for OCH₃) .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₂BrN₃O₂S) with <2 ppm error .
- IR spectroscopy : Identify S–C=O (1680 cm⁻¹) and C–Br (550 cm⁻¹) stretches.
Advanced: How to analyze crystallographic packing interactions for polymorph screening?
Methodological Answer:
- Polymorph generation : Recrystallize from solvents of varying polarity (hexane vs. DMF) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯Br, π⋯π) using CrystalExplorer .
- Thermal analysis : Perform DSC/TGA to correlate packing density with thermal stability.
Advanced: What in silico tools predict metabolic stability and toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
